molecular formula C10H21Cl2N3O B1430067 1-(1-Methylpiperidin-3-yl)piperazin-2-one dihydrochloride CAS No. 1432678-95-9

1-(1-Methylpiperidin-3-yl)piperazin-2-one dihydrochloride

Cat. No. B1430067
M. Wt: 270.2 g/mol
InChI Key: JHCFXEUUQHTJDI-UHFFFAOYSA-N
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Description

“1-(1-Methylpiperidin-3-yl)piperazin-2-one dihydrochloride” is a chemical compound with the CAS Number: 1432678-95-9 . It has a molecular weight of 270.2 . It is typically stored at room temperature and appears as an oil .


Molecular Structure Analysis

The molecular structure of “1-(1-Methylpiperidin-3-yl)piperazin-2-one dihydrochloride” can be represented by the formula C10H21Cl2N3O . The InChI key and other detailed structural information can be found in databases like PubChem .


Physical And Chemical Properties Analysis

“1-(1-Methylpiperidin-3-yl)piperazin-2-one dihydrochloride” is an oil at room temperature . It has a molecular weight of 270.2 . More detailed physical and chemical properties can be found in databases like PubChem .

Scientific Research Applications

Metabolic and Pharmacological Applications

Piperazine derivatives are notable for their versatility in drug development, evidenced by their inclusion in compounds targeting depression, psychosis, anxiety, and other conditions. The study by Caccia (2007) discusses the metabolism and disposition of arylpiperazine derivatives, highlighting their extensive pre-systemic and systemic metabolism, including the formation of 1-aryl-piperazines through N-dealkylation processes. These metabolites exhibit a variety of serotonin receptor-related effects, underscoring the chemical flexibility and pharmacological relevance of the piperazine scaffold Caccia, 2007.

Structural Implications in Drug Design

The review by Griggs et al. (2018) focuses on the synthesis strategies of spiropiperidines, a subclass of piperidine derivatives, for drug discovery, emphasizing the exploration of three-dimensional chemical space for potential therapeutic applications. This underscores the structural importance of piperazine and its derivatives in designing compounds with desired pharmacological properties Griggs et al., 2018.

Antimicrobial and Antituberculosis Activity

Piperazine's role extends to antimicrobial and antituberculosis applications, as discussed by Girase et al. (2020). The review highlights the anti-mycobacterial compounds developed over the past five decades, emphasizing piperazine's critical role in constructing potent anti-TB molecules. This illustrates the compound's potential in addressing drug-resistant strains of Mycobacterium tuberculosis, showcasing the broader implications of piperazine derivatives in combating infectious diseases Girase et al., 2020.

Therapeutic Patent Developments

Rathi et al. (2016) provide an overview of patents involving piperazine compounds with therapeutic uses, covering a wide range of applications from CNS agents to anticancer and cardio-protective agents. This review indicates the ongoing interest and potential of piperazine derivatives in developing novel therapeutic agents, reflecting the chemical's versatility and importance in pharmaceutical research Rathi et al., 2016.

Safety And Hazards

The safety information available indicates that “1-(1-Methylpiperidin-3-yl)piperazin-2-one dihydrochloride” has a GHS07 pictogram and the signal word is "Warning" . For more detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

1-(1-methylpiperidin-3-yl)piperazin-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O.2ClH/c1-12-5-2-3-9(8-12)13-6-4-11-7-10(13)14;;/h9,11H,2-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHCFXEUUQHTJDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)N2CCNCC2=O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Methylpiperidin-3-yl)piperazin-2-one dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1-Methylpiperidin-3-yl)piperazin-2-one dihydrochloride
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1-(1-Methylpiperidin-3-yl)piperazin-2-one dihydrochloride
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1-(1-Methylpiperidin-3-yl)piperazin-2-one dihydrochloride
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